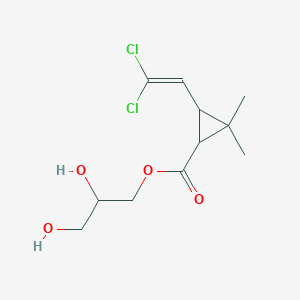![molecular formula C26H20N4S B14411518 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline CAS No. 83388-69-6](/img/structure/B14411518.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is a heterocyclic compound that features a thiadiazole ring fused with phenylene groups and substituted with aniline moieties. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Phosphorus oxychloride acts as a catalyst in this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline involves its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, thereby inhibiting their function. This binding is facilitated by the thiadiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules . The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 4,4’-[1,3,4-Thiadiazole-2,5-diyl]bisbenzenamine
Uniqueness
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical and biological properties. Unlike other thiadiazole derivatives, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for various applications .
Propiedades
Número CAS |
83388-69-6 |
|---|---|
Fórmula molecular |
C26H20N4S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C26H20N4S/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-29-30-26(31-25)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18,27-28H |
Clave InChI |
IEBCMLNBZYDJSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


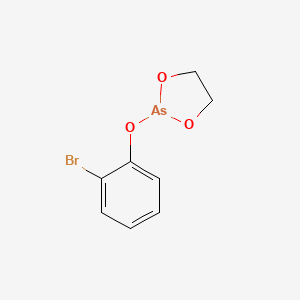
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
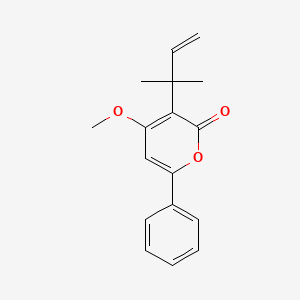


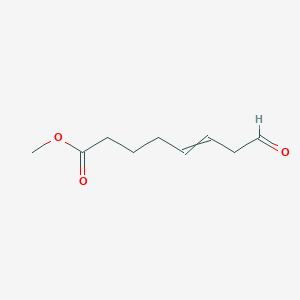
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
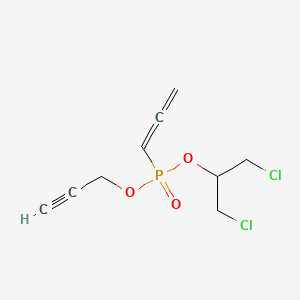
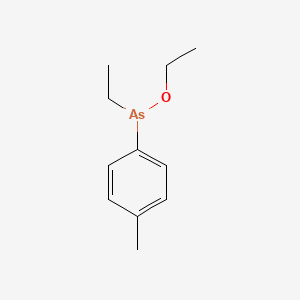
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
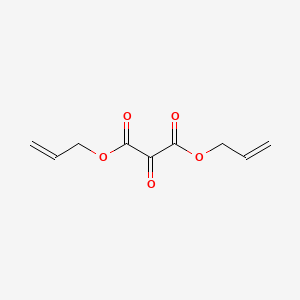
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
